molecular formula C21H16N4O B10840475 1-Phenyl-3-(3-(pyridin-2-yl)isoquinolin-1-yl)urea

1-Phenyl-3-(3-(pyridin-2-yl)isoquinolin-1-yl)urea

Katalognummer B10840475
Molekulargewicht: 340.4 g/mol
InChI-Schlüssel: IJXVHHOSRPNGFG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-phenyl-3-(3-(pyridin-2-yl)isoquinolin-1-yl)urea is a complex organic compound that features a unique structure combining phenyl, pyridinyl, and isoquinolinyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-3-(3-(pyridin-2-yl)isoquinolin-1-yl)urea can be achieved through a multi-step process. One common method involves the reaction of 1-phenyl-3-(pyridin-2-yl)isoquinoline with an isocyanate derivative under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

1-phenyl-3-(3-(pyridin-2-yl)isoquinolin-1-yl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

1-phenyl-3-(3-(pyridin-2-yl)isoquinolin-1-yl)urea has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-phenyl-3-(3-(pyridin-2-yl)isoquinolin-1-yl)urea involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity and interaction models are essential to understand its effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-phenyl-3-(3-(pyridin-2-yl)isoquinolin-1-yl)urea is unique due to its combination of phenyl, pyridinyl, and isoquinolinyl groups, which confer specific chemical and biological properties.

Eigenschaften

Molekularformel

C21H16N4O

Molekulargewicht

340.4 g/mol

IUPAC-Name

1-phenyl-3-(3-pyridin-2-ylisoquinolin-1-yl)urea

InChI

InChI=1S/C21H16N4O/c26-21(23-16-9-2-1-3-10-16)25-20-17-11-5-4-8-15(17)14-19(24-20)18-12-6-7-13-22-18/h1-14H,(H2,23,24,25,26)

InChI-Schlüssel

IJXVHHOSRPNGFG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NC(=O)NC2=NC(=CC3=CC=CC=C32)C4=CC=CC=N4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.